![molecular formula C15H17N3O2 B2880781 N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2175979-05-0](/img/structure/B2880781.png)
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential treatment for autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthetic Pathways and Crystal Structures : Research focuses on the synthesis of pyrimidine derivatives and their structural characterization through crystallography and other analytical techniques. For example, studies have detailed the synthesis of pyrimidine compounds with specific substituents and have analyzed their crystal structures to understand their molecular configurations and potential reactivity (Ji, 2006).
Biological Evaluation
- Anticancer and Anti-Inflammatory Agents : Pyrimidine derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. The structure-activity relationship (SAR) studies aim to identify functional groups that contribute to these biological activities, providing a pathway for the development of therapeutic agents (Rahmouni et al., 2016).
- Antimicrobial Activity : The synthesis of novel pyrimidine derivatives and their evaluation for antimicrobial activity against a range of pathogens highlight the potential of these compounds in developing new antimicrobial agents. The effectiveness of these compounds is often assessed through their minimum inhibitory concentration (MIC) against various bacterial and fungal strains (El-Kalyoubi et al., 2015).
Drug Design and Pharmacokinetics
- Molecular Modeling and Drug Design : Research into the design and synthesis of pyrimidine derivatives for targeting specific biological pathways, such as HIV integrase inhibition, incorporates computational modeling to predict compound efficacy and optimize pharmacokinetic properties (Pace et al., 2007).
Toxicological Evaluation
- Evaluation of Pesticide Toxicity : In vitro systems have been employed to assess the toxicity of compounds, including those related to pyrimidine, highlighting the importance of understanding the environmental and health-related impacts of such chemicals (Camatini et al., 1996).
Eigenschaften
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-9-5-13(10(2)20-9)15(19)16-7-12-6-14(11-3-4-11)18-8-17-12/h5-6,8,11H,3-4,7H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKLNCCFEGZVJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC(=NC=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.